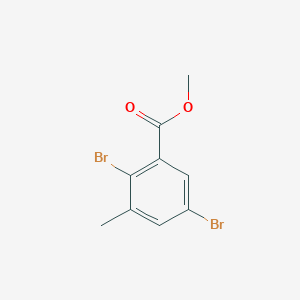

Methyl 2,5-Dibromo-3-methylbenzoate

Description

Methyl 2,5-Dibromo-3-methylbenzoate is an aromatic ester with the molecular formula C9H8Br2O2. This compound is characterized by the presence of two bromine atoms and a methyl group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

Molecular Formula |

C9H8Br2O2 |

|---|---|

Molecular Weight |

307.97 g/mol |

IUPAC Name |

methyl 2,5-dibromo-3-methylbenzoate |

InChI |

InChI=1S/C9H8Br2O2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 |

InChI Key |

LLFPGFPTRIKVSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-Dibromo-3-methylbenzoate typically involves the bromination of methyl anthranilate. The process includes two main steps: direct bromination and diazo bromination. The reaction conditions often require the use of bromine as a reagent and a suitable solvent to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of advanced equipment and controlled reaction conditions is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-Dibromo-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds

Common Reagents and Conditions:

Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 2,5-dibromo-3-methylbenzoate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of biologically active compounds.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of dibromo-substituted benzoates can exhibit anticancer properties. For instance, modifications of this compound have been explored for their activity against specific cancer cell lines. The synthesis involves using this compound as a starting material in the preparation of more complex molecules that target cancer pathways .

Agricultural Chemistry

This compound has potential applications as a pesticide or herbicide due to its brominated structure, which can enhance biological activity against pests.

Case Study: Insecticidal Activity

Studies have demonstrated that brominated benzoates can be effective against various agricultural pests. For example, formulations containing this compound were tested for their efficacy in controlling aphid populations on crops. The results indicated a significant reduction in pest numbers compared to untreated controls .

Material Science

This compound is also being explored for its properties in polymer chemistry and material science.

Application in Polymer Synthesis

The compound can act as a building block in the synthesis of polymers with specific properties. For instance, it can be used to create polyesters or polyamides that exhibit enhanced thermal stability and mechanical strength. The bromine atoms in the structure can facilitate cross-linking reactions, leading to improved material characteristics .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediate for anticancer agents | Synthesis of derivatives targeting cancer cell lines |

| Agricultural Chemistry | Potential pesticide/herbicide with enhanced biological activity | Control of aphid populations on crops |

| Material Science | Building block for polymers with enhanced properties | Synthesis of thermally stable polyesters |

Mechanism of Action

The mechanism of action of Methyl 2,5-Dibromo-3-methylbenzoate involves its interaction with specific molecular targets. The bromine atoms and the ester group play a crucial role in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at understanding its full potential .

Comparison with Similar Compounds

- Methyl 2,5-Dibromobenzoate

- Methyl 3,5-Dibromo-2-methylbenzoate

- Methyl 2,4-Dibromo-3-methylbenzoate

Comparison: Methyl 2,5-Dibromo-3-methylbenzoate is unique due to the specific positioning of the bromine atoms and the methyl group on the benzoate ester. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the bromine atoms can influence the compound’s reactivity in substitution and coupling reactions .

Biological Activity

Methyl 2,5-dibromo-3-methylbenzoate (CAS Number: 908597-10-4) is a halogenated benzoate derivative with potential biological activities that merit detailed exploration. This compound, characterized by its molecular formula and molecular weight of approximately 308.97 g/mol, exhibits properties that could be relevant in various fields, including medicinal chemistry and agricultural applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.97 g/mol |

| LogP | 4.03 |

| Polar Surface Area | 26 Å |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

Synthesis and Derivatives

This compound can be synthesized through various methods involving bromination of methyl derivatives of benzoic acid. The synthesis typically involves the introduction of bromine atoms at the 2 and 5 positions of the aromatic ring, which can significantly influence the compound's reactivity and biological activity.

Antimicrobial Properties

Recent studies have indicated that halogenated benzoates, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Antioxidant Activity

The compound has also been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in numerous diseases, including cancer and cardiovascular disorders. Preliminary findings suggest that this compound may exhibit significant antioxidant activity, contributing to its potential therapeutic applications.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on specific enzymes such as tyrosinase. Tyrosinase is a key enzyme involved in melanin production; thus, inhibitors of this enzyme are of interest for cosmetic applications related to skin lightening and the treatment of hyperpigmentation disorders.

Case Studies and Research Findings

- Antimicrobial Study : A study published in MDPI demonstrated that several halogenated benzoates, including derivatives similar to this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .

- Antioxidant Efficacy : Research conducted on various dibrominated compounds highlighted their potential as antioxidants. The study utilized DPPH radical scavenging assays to quantify antioxidant activity, revealing that this compound showed comparable efficacy to established antioxidant standards .

- Tyrosinase Inhibition : In vitro assays assessed the tyrosinase inhibitory effects of several analogs related to this compound. Results indicated that certain structural modifications could enhance inhibitory potency significantly compared to standard inhibitors like kojic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.